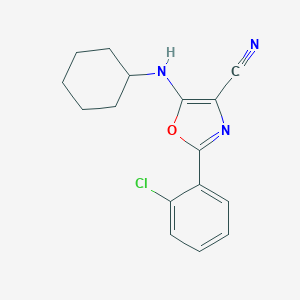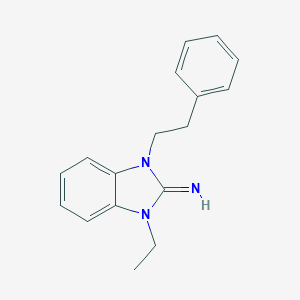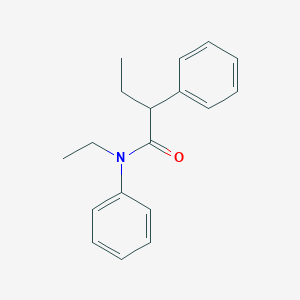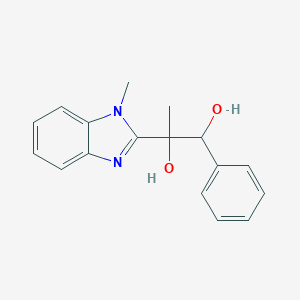
N,N-dibutyl-N-(3-chlorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-N-(3-chlorophenyl)amine is a chemical compound that belongs to the family of tertiary amines. It is commonly used as a reagent in organic synthesis and is also known for its potential as a therapeutic agent. In
Mécanisme D'action
The mechanism of action of N,N-dibutyl-N-(3-chlorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. This inhibition can lead to a decrease in the production of certain neurotransmitters and melanin, respectively, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to decrease the production of melanin, which could be useful in the treatment of hyperpigmentation disorders. Additionally, it has been shown to inhibit the activity of cholinesterase, which could be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dibutyl-N-(3-chlorophenyl)amine in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biological activities, making it useful for studying various biological processes. However, one limitation is its potential toxicity, which could make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N,N-dibutyl-N-(3-chlorophenyl)amine. One direction is to further study its potential as a therapeutic agent, particularly in the treatment of Alzheimer's disease. Another direction is to investigate its potential as a cholinesterase inhibitor in other neurological disorders. Additionally, further research could be done to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth.
Méthodes De Synthèse
The synthesis of N,N-dibutyl-N-(3-chlorophenyl)amine involves the reaction of 3-chloroaniline with dibutylamine in the presence of a catalyst. The reaction takes place at elevated temperatures and produces the desired product in high yield. The purity of the product can be further improved by recrystallization.
Applications De Recherche Scientifique
N,N-dibutyl-N-(3-chlorophenyl)amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H22ClN |
|---|---|
Poids moléculaire |
239.78 g/mol |
Nom IUPAC |
N,N-dibutyl-3-chloroaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-5-10-16(11-6-4-2)14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 |
Clé InChI |
QRDJTBINXZRGLG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
SMILES canonique |
CCCCN(CCCC)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)


![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
